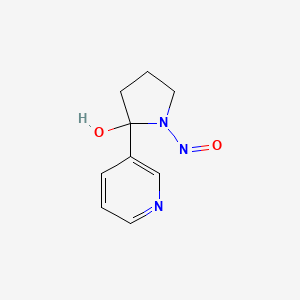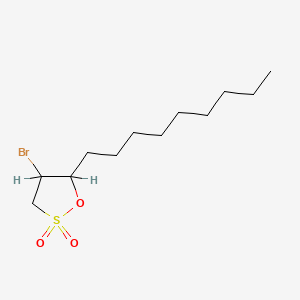
4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide is an organic compound with the molecular formula C12H23BrO3S. It is a member of the oxathiolane family, characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various biologically active molecules .
Vorbereitungsmethoden
The synthesis of 4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide can be achieved through several routes. One common method involves the bromination of 1,2-oxathiolane, followed by the reaction with benzoyl peroxide to yield the final product . The reaction conditions typically require controlled temperatures and the presence of a solvent to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Addition Reactions: The double bonds in the nonyl chain can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include halogens, peroxides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide involves its interaction with specific molecular targets. The bromine atom and the oxathiolane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide can be compared with other similar compounds, such as:
4-Bromo-1,2-oxathiolane 2,2-dioxide: Similar in structure but lacks the nonyl chain, which affects its solubility and reactivity.
1,2-Oxathiolane, 2,2-dioxide: Lacks the bromine and nonyl substituents, resulting in different chemical properties and applications.
Eigenschaften
CAS-Nummer |
58568-60-8 |
|---|---|
Molekularformel |
C12H23BrO3S |
Molekulargewicht |
327.28 g/mol |
IUPAC-Name |
4-bromo-5-nonyloxathiolane 2,2-dioxide |
InChI |
InChI=1S/C12H23BrO3S/c1-2-3-4-5-6-7-8-9-12-11(13)10-17(14,15)16-12/h11-12H,2-10H2,1H3 |
InChI-Schlüssel |
GUJSLOFUQXOVGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1C(CS(=O)(=O)O1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


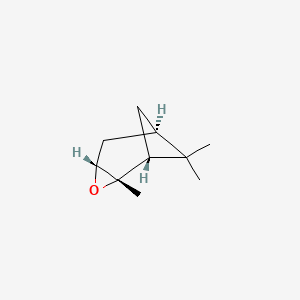

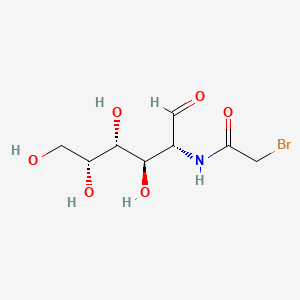
![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)


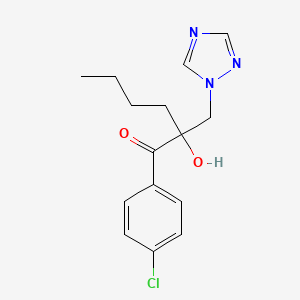
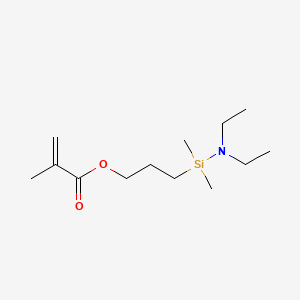
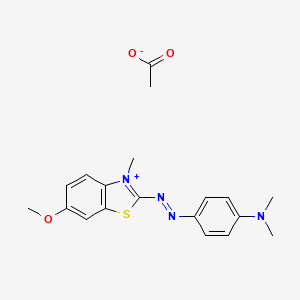
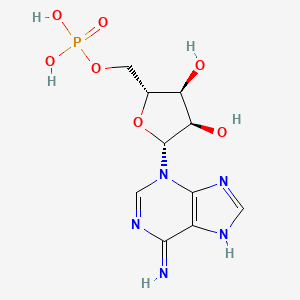
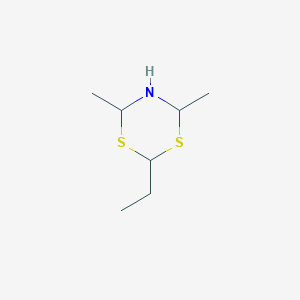

![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
